Fludrocortisone
Fludrocortisone
Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion.
Fludrocortisone, also known as astonin-H or 9a-fluorocortisol, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, fludrocortisone is considered to be a steroid lipid molecule. Fludrocortisone is a drug which is used for partial replacement therapy for primary and secondary adrenocortical insufficiency in addison's disease and for the treatment of salt-losing adrenogenital syndrome. Fludrocortisone is considered to be a practically insoluble (in water) and relatively neutral molecule. Fludrocortisone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fludrocortisone is primarily located in the cytoplasm and membrane (predicted from logP). Fludrocortisone participates in a number of enzymatic reactions. In particular, fludrocortisone can be biosynthesized from pregnane. Fludrocortisone can also be converted into fludrocortisone acetate.
Fludrocortisone is a C21-steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a 21-hydroxy steroid, a fluorinated steroid, a mineralocorticoid, a 17alpha-hydroxy steroid and an 11beta-hydroxy steroid. It has a role as an adrenergic agent and an anti-inflammatory drug. It derives from a hydride of a pregnane.
Fludrocortisone, also known as astonin-H or 9a-fluorocortisol, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, fludrocortisone is considered to be a steroid lipid molecule. Fludrocortisone is a drug which is used for partial replacement therapy for primary and secondary adrenocortical insufficiency in addison's disease and for the treatment of salt-losing adrenogenital syndrome. Fludrocortisone is considered to be a practically insoluble (in water) and relatively neutral molecule. Fludrocortisone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fludrocortisone is primarily located in the cytoplasm and membrane (predicted from logP). Fludrocortisone participates in a number of enzymatic reactions. In particular, fludrocortisone can be biosynthesized from pregnane. Fludrocortisone can also be converted into fludrocortisone acetate.
Fludrocortisone is a C21-steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a 21-hydroxy steroid, a fluorinated steroid, a mineralocorticoid, a 17alpha-hydroxy steroid and an 11beta-hydroxy steroid. It has a role as an adrenergic agent and an anti-inflammatory drug. It derives from a hydride of a pregnane.
Brand Name:
Vulcanchem
CAS No.:
127-31-1
VCID:
VC0194907
InChI:
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
SMILES:
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F
Molecular Formula:
C21H29FO5
Molecular Weight:
380.4 g/mol
Fludrocortisone
CAS No.: 127-31-1
Impurities
VCID: VC0194907
Molecular Formula: C21H29FO5
Molecular Weight: 380.4 g/mol
Purity: > 95%
CAS No. | 127-31-1 |
---|---|
Product Name | Fludrocortisone |
Molecular Formula | C21H29FO5 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
Standard InChIKey | AAXVEMMRQDVLJB-BULBTXNYSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES | CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Appearance | White to Off-White Solid |
Colorform | Crystals |
Melting Point | 208-212°C |
Physical Description | Solid |
Description | Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion. Fludrocortisone, also known as astonin-H or 9a-fluorocortisol, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, fludrocortisone is considered to be a steroid lipid molecule. Fludrocortisone is a drug which is used for partial replacement therapy for primary and secondary adrenocortical insufficiency in addison's disease and for the treatment of salt-losing adrenogenital syndrome. Fludrocortisone is considered to be a practically insoluble (in water) and relatively neutral molecule. Fludrocortisone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fludrocortisone is primarily located in the cytoplasm and membrane (predicted from logP). Fludrocortisone participates in a number of enzymatic reactions. In particular, fludrocortisone can be biosynthesized from pregnane. Fludrocortisone can also be converted into fludrocortisone acetate. Fludrocortisone is a C21-steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a 21-hydroxy steroid, a fluorinated steroid, a mineralocorticoid, a 17alpha-hydroxy steroid and an 11beta-hydroxy steroid. It has a role as an adrenergic agent and an anti-inflammatory drug. It derives from a hydride of a pregnane. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Shelf Life | Fludrocortisone acetate tablets should be stored in well-closed containers at room temperature; excessive heat should be avoided. /Fludrocortisone acetate/ |
Solubility | In water, 140 mg/L at 25 °C 2.24e-01 g/L |
Synonyms | 9 alpha Fludrohydrocortisone 9 alpha Fluoro 17 Hydroxycorticosterone 9 alpha Fluorohydrocortisone 9 alpha-Fluoro-17-Hydroxycorticosterone 9 alpha-Fluorohydrocortisone 9 Fluoro 17 Hydroxycortisone 9 Fluorocortisol 9 Fluorohydrocortisone 9-Fluoro-17-Hydroxycortisone 9-Fluorocortisol 9-Fluorohydrocortisone Astonin Astonin H Astonin Merck Astonin-H FCOL Fludrocortisone Merck, Astonin |
Vapor Pressure | 1.65X10-13 mm Hg at 25 °C (est) |
PubChem Compound | 31378 |
Last Modified | Nov 11 2021 |
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